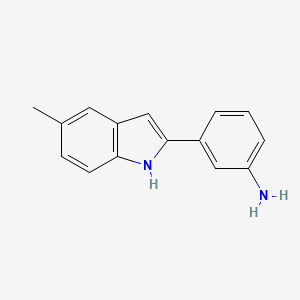

3-(5-methyl-1H-indol-2-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H14N2 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

3-(5-methyl-1H-indol-2-yl)aniline |

InChI |

InChI=1S/C15H14N2/c1-10-5-6-14-12(7-10)9-15(17-14)11-3-2-4-13(16)8-11/h2-9,17H,16H2,1H3 |

InChI-Schlüssel |

MWUKDCHUJRMYCW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 5 Methyl 1h Indol 2 Yl Aniline and Analogous Indolylanilines

Conventional Synthetic Pathways and Strategic Approaches

The construction of the indolylaniline scaffold can be accomplished through several established and innovative synthetic strategies. These approaches often involve the formation of the core indole (B1671886) ring system followed by or concurrent with the introduction of the aniline (B41778) moiety.

Condensation Reactions Involving Aniline and Indole Derivatives

A direct approach to synthesizing indolylanilines involves the condensation of pre-functionalized indole and aniline derivatives. For instance, the reaction of an appropriately substituted indole with an aniline can lead to the desired product. This method's success often hinges on the specific reaction conditions, including the choice of solvent and temperature, to drive the reaction towards the desired product and optimize yields.

Another strategy involves the condensation of anilines with diols. For example, the reaction of anilines with 2,3-butanediol (B46004) or 1,2-cyclohexanediol (B165007) can produce 2,3-dimethyl indoles and tetrahydrocarbazoles, respectively. rsc.org This acceptorless dehydrogenative condensation is typically facilitated by a combination of heterogeneous catalysts like Pt/Al2O3 and ZnO, along with an acid catalyst. rsc.org

Furthermore, the condensation of indole with various carbonyl compounds is a well-established method for creating C-C bonds at the indole-3-position, leading to bis(indolyl)methanes. researchgate.net This type of electrophilic substitution reaction can be catalyzed by a variety of acids. researchgate.net

A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding through a sequential imine condensation–isoaromatization pathway from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov

Table 1: Examples of Condensation Reactions for Indolylaniline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Indole | Aniline | Ethanol or DMF, reflux | 3-(1H-indol-2-yl)aniline |

| Aniline | 2,3-Butanediol | Pt/Al2O3, ZnO, p-TSA | 2,3-Dimethyl indoles |

| Indole | Aldehydes | Acid catalyst | Bis(indolyl)methanes |

| (E)-2-arylidene-3-cyclohexenone | Primary amine | Heat | 2-Benzyl N-substituted anilines |

Cyclization Approaches to Indolylaniline Scaffolds

Cyclization reactions represent a powerful and versatile strategy for constructing the indole core of indolylanilines. A prominent example is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This method allows for the formation of the indole ring, which can then be further functionalized.

Intramolecular cyclization of 2-alkynylanilines is another significant approach. nih.gov This can be induced by strong bases or transition metal catalysts, with palladium being a common choice. nih.gov The required 2-alkynylanilines are often readily accessible through Sonogashira coupling of ortho-haloanilines and terminal alkynes. nih.gov Variations of this method include electrochemical cyclization. nih.gov

The Bartoli indole synthesis provides a route to substituted indoles, such as 5,7-dichloroindole, from the reaction of nitroarenes with vinylmagnesium halides. nih.gov This process involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization. nih.gov

Furthermore, the synthesis of indoles can be achieved through the cyclization of 2-vinylanilines, which can be promoted by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or quinones under mild conditions. organic-chemistry.org

Table 2: Overview of Cyclization Strategies for Indole Synthesis

| Method | Key Reactants | Key Transformation |

| Fischer Indole Synthesis | Phenylhydrazine, Carbonyl compound | Acid-catalyzed cyclization |

| 2-Alkynylaniline Cyclization | 2-Alkynylaniline | Base or metal-catalyzed intramolecular cyclization |

| Bartoli Indole Synthesis | Nitroarene, Vinylmagnesium halide | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement and cyclization |

| 2-Vinylaniline Cyclization | 2-Vinylaniline | Oxidative cyclization |

Palladium-Catalyzed Coupling Reactions for Indolylaniline Assembly

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective tool for the synthesis of indolylanilines, offering high efficiency and functional group tolerance. mdpi.com A two-step methodology involving a Sonogashira cross-coupling of an o-haloaniline followed by a nucleophilic addition of the amine to the triple bond is a viable approach for indole nucleus synthesis. mdpi.com

One-pot syntheses have also been developed. For instance, 2-substituted indoles can be synthesized by reacting terminal alkynes with 2-haloanilines in the presence of a palladium catalyst and a base. mdpi.com Another example is the palladium-catalyzed cyclization of N-aryl imines, which affords indoles through an oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org

The synthesis of 2,3-disubstituted indoles can be achieved via the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes using a [Pd(OAc)2] and Ag2O catalytic system. rsc.org This method demonstrates good functional group tolerance. rsc.org

Palladium catalysis is also employed in the annulation of (2-aminophenyl)methanols with sulfoxonium ylides to produce indolines, which are precursors to indoles. rsc.org Furthermore, a novel palladium-catalyzed intramolecular cyclization of alkynes and imines provides 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org

Multi-Step Synthesis from Readily Available Precursors

The synthesis of complex molecules like 3-(5-methyl-1H-indol-2-yl)aniline often necessitates multi-step sequences starting from simple, commercially available precursors. uva.nl A common strategy involves the construction of a substituted aniline, which is then used in a subsequent indole-forming reaction. For example, para-olefinated anilines, useful building blocks, can be synthesized via a multi-step process, which can be made more efficient through direct C-H functionalization. uva.nl

A novel synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone was achieved starting from readily available materials. orientjchem.org The process involved Friedel-Crafts benzoylation, side-chain bromination, and subsequent reactions to build the desired indole structure. orientjchem.org

Another example is the synthesis of ethyl 2-methylindole-5-carboxylate, which starts with the preparation of methylthio-2-propanone from methanethiol (B179389) and chloroacetone. orgsyn.org This intermediate is then reacted with a substituted aniline derivative, followed by desulfurization to yield the final indole product. orgsyn.org This sequence highlights the modularity of multi-step synthesis, allowing for the introduction of various substituents. orgsyn.org

Mechanistic Investigations of Indolylaniline Formation Reactions

Understanding the reaction mechanisms involved in the formation of indolylanilines is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies have shed light on the key intermediates and transition states in various indolylaniline synthesis pathways. In the palladium-catalyzed cyclization of N-aryl imines, the reaction is proposed to proceed through an oxidative insertion of palladium into an aryl iodide, followed by vinyl C-H activation to form a palladacycle intermediate. organic-chemistry.org

For the palladium-catalyzed intramolecular cyclization of alkynes and imines, the proposed mechanism involves the formation of a palladium-hydride species. organic-chemistry.org This species then inserts into the alkyne, followed by a bond rearrangement to form the indole structure. organic-chemistry.org

In the context of palladium-catalyzed acetoxylation of indolines, computational studies can help correlate the observed oxidation outcome with factors like substitution, energy, and atomic charge calculations, as well as conformational preferences in the substrate. nih.gov

The multicomponent synthesis of indolizines, which shares mechanistic features with some indole syntheses, proceeds via the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole. nih.gov This intermediate then undergoes a cycloaddition with an alkyne. nih.gov

The mechanism of the Fischer indole synthesis is well-studied and is understood to proceed through a phenylhydrazone intermediate which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

Role of Catalysts and Reaction Conditions in Selectivity

The synthesis of indolylanilines, a class of 2-arylindoles, is highly dependent on the choice of catalyst and reaction conditions to control selectivity and maximize yield. Modern synthetic methods often rely on transition-metal catalysis, particularly with palladium, to construct the indole core or to couple the aryl moieties.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by a base-assisted cycloaddition, are powerful tools for creating diversified 2-arylindoles. rsc.org In this approach, a substituted 2-iodoaniline (B362364) can be reacted with a terminal alkyne in a one-pot synthesis. rsc.org The selectivity of this process is governed by the palladium catalyst, which facilitates the C-C bond formation between the aniline and alkyne, and the subsequent base-promoted intramolecular cyclization to form the indole ring. The choice of palladium catalyst, ligands, base, and solvent can influence the efficiency of both the coupling and the cyclization steps.

Another innovative palladium-catalyzed method involves the oxidative cyclization of N-aryl imines, formed from readily available anilines and ketones. This process forges the indole ring through the oxidative linkage of two C-H bonds, offering high atom economy. The reaction proceeds under mild conditions in the presence of oxygen, and the catalyst's role is crucial for activating the C-H bonds and facilitating the cyclization with high selectivity for the indole product. organic-chemistry.org

The classic Fischer indole synthesis, while not always catalytic in the modern sense, also demonstrates the critical role of reaction conditions. The cyclization of a phenylhydrazone, often catalyzed by Brønsted or Lewis acids like boron trifluoride etherate, is a key step. The strength and amount of the acid catalyst, along with the reaction temperature, can significantly impact the outcome, including the potential for side reactions or decomposition. orientjchem.org For instance, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone utilizes boron trifluoride etherate in acetic acid to drive the cyclization of the corresponding hydrazone. orientjchem.org

Furthermore, the electronic properties of the substituents on the starting materials can dictate the course of the reaction. In the synthesis of γ-carboline derivatives from indole-2-carbaldehydes, electron-donating groups on the indole ring enhance the nucleophilicity at the C-3 position, leading to good yields of the desired products. beilstein-journals.org Conversely, electron-withdrawing groups can impede the reaction. beilstein-journals.org

The following table summarizes various catalytic systems and conditions used in the synthesis of analogous 2-arylindoles, highlighting their impact on reaction outcomes.

Table 1: Influence of Catalysts and Conditions on the Synthesis of 2-Arylindoles

| Catalyst System | Starting Materials | Key Conditions | Product Type | Yield | Reference |

| Palladium Catalyst | Substituted 2-iodoanilines and terminal alkynes | One-pot, base-assisted cycloaddition | Diversified 2-arylindoles | Not specified | rsc.org |

| Palladium Catalyst | N-aryl imines (from anilines and ketones) | Oxygen (oxidant) | 2-Arylindoles | Good | organic-chemistry.org |

| Boron Trifluoride Etherate | 1-(4-benzoylphenyl)propan-1-one phenylhydrazone | Acetic acid, reflux | 2-Aryl-3-methyl-indole | 50% | orientjchem.org |

| Iron(III) Chloride | 2-Arylindoles and 1,2-diaminoarenes | t-Butyl nitrite (B80452) (TBN) | 2-Aminoaryl quinoxalines | Up to 38% | acs.org |

| Zinc(II) Triflate | o-Amido alkynols | 1,2-Dichloroethane, 90 °C | C2-Alkyl substituted indoles | 69–77% | acs.org |

Green Chemistry Principles Applied to Indolylaniline Synthesis

The application of green chemistry principles to the synthesis of indolylanilines and related indole structures is a critical area of research, aiming to reduce environmental impact and improve safety and efficiency. sigmaaldrich.comscispace.com These principles focus on minimizing waste, using less hazardous materials, and designing energy-efficient processes. sigmaaldrich.comyale.edu

Development of Solvent-Free or Alternative Solvent Systems

A major focus of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which account for a significant portion of the mass and environmental impact of chemical reactions. yale.eduacs.orgskpharmteco.com Research has demonstrated the feasibility of conducting indole syntheses under solvent-free conditions or in greener alternative solvents.

Solvent-free, or "melt," reactions represent an ideal green approach. For example, the condensation of aromatic aldehydes with 2-aminothiophenol (B119425) to produce 2-arylbenzothiazoles (structurally related to indolylanilines) has been achieved by heating the reactants together without any solvent. researchgate.net This method offers high yields, short reaction times, and a simple workup, completely avoiding solvent waste. researchgate.net Similarly, a solvent-free protocol for preparing thioglycosides using a catalytic amount of Indium(III) chloride by simply heating the reactants has been developed, showcasing a highly diastereoselective and environmentally friendly alternative to traditional methods. rsc.org

Water is another highly desirable green solvent. A dearomatization-rearomatization strategy has enabled the reductive cross-coupling of indoles with ketones to occur in water, providing good yields and overcoming challenges associated with the low nucleophilicity of the indole nitrogen. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Solvent Systems in Heterocycle Synthesis

| Reaction Type | Traditional Solvent(s) | Green Alternative | Key Advantages of Green System | Reference |

| Benzothiazole Synthesis | Toluene, DMF, etc. | Solvent-free (melt reaction) | No solvent waste, high yield, easy workup | researchgate.net |

| Reductive Indole Alkylation | Organic Solvents | Water | Avoids organic solvents, good yield | organic-chemistry.org |

| γ-Carboline Synthesis | Toluene | Solvent-free (sealed tube) | Higher yield, reduced waste | beilstein-journals.orgbeilstein-archives.org |

| Thioglycoside Preparation | Dichloromethane | Solvent-free (heating) | Environmentally friendly, catalytic, highly diastereoselective | rsc.org |

Utilization of Catalytic vs. Stoichiometric Reagents

One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.eduadvancedmath.org Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction, often in excess, leading to significant waste. advancedmath.orgdifferencebetween.comrsc.org The shift from stoichiometric to catalytic processes in indole synthesis dramatically improves resource efficiency and reduces the generation of byproducts. rsc.orgacsgcipr.org

Classical syntheses, such as those requiring stoichiometric amounts of a Lewis acid or a dehydrating agent, generate considerable waste. rsc.org In contrast, modern palladium-catalyzed cross-coupling reactions, which form the backbone of many indolylaniline syntheses, require only a small fraction (mol%) of the catalyst. rsc.orgorganic-chemistry.org These catalytic methods not only reduce waste but also often proceed under milder conditions and can circumvent the need for protecting groups, further streamlining the synthesis. acsgcipr.org

For instance, the synthesis of C2-substituted indoles from o-amido alkynols can be achieved using a catalytic amount of a Lewis acid like Zinc(II) triflate [Zn(OTf)₂], which is more efficient and generates less waste than a reaction requiring a full equivalent of a reagent. acs.org Similarly, the use of a ruthenium catalyst to isomerize propargyl alcohols into α,β-unsaturated carbonyls replaces a traditional two-step stoichiometric reduction and oxidation sequence, improving efficiency and atom economy. jk-sci.com This highlights a broader trend where selective catalysis replaces multi-step sequences that rely on stoichiometric reagents for functional group manipulations. rsc.orgjk-sci.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental measure of the greenness of a chemical reaction. acs.orgprimescholars.com It calculates the proportion of reactant atoms that are incorporated into the final desired product. acs.orgnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. jk-sci.comnih.gov

Synthetic strategies for indolylanilines that maximize atom economy are highly sought after. Addition and cycloaddition reactions are ideal in this regard, as they can, in theory, achieve 100% atom economy by incorporating all reactant atoms into the product. nih.gov A palladium-catalyzed cyclization of N-aryl imines that proceeds via the oxidative linkage of two C-H bonds is described as an "atom-economic" process for assembling the indole ring from simple anilines and ketones. organic-chemistry.org

Another powerful strategy is the use of cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. A one-pot palladium-catalyzed Sonogashira coupling followed by a base-assisted cycloaddition to form 2-arylindoles is an excellent example of a process that minimizes waste from intermediate workups and purifications. rsc.org

Conversely, reactions that use protecting groups or generate stoichiometric byproducts have poor atom economy. sigmaaldrich.comacs.org Avoiding unnecessary derivatization, such as the use of blocking or protecting groups, is a key principle of green chemistry because these extra steps require additional reagents and generate more waste. sigmaaldrich.comscispace.comacs.org Designing synthetic routes that directly functionalize C-H bonds or use enzymatic catalysts can often eliminate the need for such protecting groups. acs.orgjk-sci.com

Table 3: Atom Economy of Different Reaction Types in Organic Synthesis

| Reaction Type | Description | Theoretical Atom Economy | Example Application in Indole Synthesis | Reference |

| Addition/Cycloaddition | Reactants combine to form a single product. | Can be 100% | Diels-Alder reactions; Sonogashira coupling followed by cyclization. | rsc.orgnih.gov |

| Rearrangement/Isomerization | Atoms within a molecule are rearranged. | 100% | Catalytic isomerization of propargyl alcohols. | jk-sci.com |

| Migratory Cycloisomerization | Intramolecular rearrangement and cyclization. | 100% | Lewis acid-catalyzed synthesis of C2-substituted indoles from o-amido alkynols. | acs.org |

| Substitution | An atom or group is replaced by another. | < 100% | Classical nucleophilic substitutions often generate salt byproducts. | acs.org |

| Elimination | A small molecule is removed to form a double bond. | < 100% | Dehydration reactions that produce water as a byproduct. | acs.org |

Advanced Spectroscopic and Diffractional Characterization of 3 5 Methyl 1h Indol 2 Yl Aniline

Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Vibrational Mode Assignments

Identification of Key Functional Group Vibrations

Should experimental data for 3-(5-methyl-1H-indol-2-yl)aniline become available in the scientific literature, the requested article can be produced.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides insights into the molecule's connectivity, conformation, and the intermolecular forces that govern its packing in the solid state.

Elucidation of Crystal Packing and Unit Cell Parameters

For a compound like 3-(5-methyl-1H-indol-2-yl)aniline, obtaining suitable single crystals would be the first step. X-ray diffraction analysis of such a crystal would yield its fundamental crystallographic data. This data would be presented in a table format, specifying the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c, P-1), and the unit cell dimensions (a, b, c, α, β, γ). These parameters define the size and shape of the repeating unit that builds the entire crystal lattice.

Illustrative Data Table for a Hypothetical Crystal Structure

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is for illustrative purposes only and does not represent actual data for 3-(5-methyl-1H-indol-2-yl)aniline.

Analysis of Intermolecular Interactions (e.g., N–H···N Hydrogen Bonds, C–H···O Interactions, π–π Stacking)

The crystal structure of 3-(5-methyl-1H-indol-2-yl)aniline would be stabilized by a network of intermolecular interactions. The presence of both N-H groups (on the indole (B1671886) and aniline (B41778) moieties) and nitrogen atoms makes them potential donors and acceptors for hydrogen bonds. It is highly probable that N–H···N hydrogen bonds would be a dominant feature, potentially linking molecules into dimers or chains. nih.gov

Additionally, C–H···π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent indole or aniline ring, are common in such aromatic compounds. nih.gov π–π stacking interactions, involving the face-to-face or offset arrangement of the aromatic rings, would also be expected to play a significant role in the crystal packing. The specific distances and angles of these interactions would be determined from the crystallographic data to assess their strength and significance.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For an aromatic compound like 3-(5-methyl-1H-indol-2-yl)aniline, the spectrum is expected to be characterized by absorptions corresponding to π→π* transitions within the conjugated indole and aniline ring systems. The characteristic absorption peaks for aniline are typically observed around 230 nm and 280 nm.

Solvent Effects on Absorption Maxima

The position of the maximum absorption wavelength (λmax) is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. When the solvent is changed, the relative stabilization of the ground and excited electronic states of the molecule can differ, leading to a shift in the absorption energy.

For instance, a shift to a longer wavelength (bathochromic or red shift) in more polar solvents often indicates that the excited state is more polar than the ground state and is thus stabilized by the polar solvent. Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) suggests the ground state is more stabilized. A systematic study using a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of 3-(5-methyl-1H-indol-2-yl)aniline.

Illustrative Data Table of Solvent Effects on λmax

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| Hexane | 0.1 | Value |

| Toluene | 2.4 | Value |

| Dichloromethane | 3.1 | Value |

| Acetone | 5.1 | Value |

| Ethanol | 4.3 | Value |

| Methanol | 5.1 | Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Value |

Note: This table is for illustrative purposes only and does not represent actual data for 3-(5-methyl-1H-indol-2-yl)aniline.

Correlation of Electronic Spectra with Electronic Structure

The absorption bands in the UV-Vis spectrum correspond to specific electronic transitions. For 3-(5-methyl-1H-indol-2-yl)aniline, the spectrum would be dominated by π→π* transitions associated with the extensive conjugation across the indole and aniline moieties. The presence of the lone pair of electrons on the aniline nitrogen might also give rise to n→π* transitions, although these are often weaker and can be obscured by the more intense π→π* bands. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), could be employed to assign the observed spectral bands to specific molecular orbital transitions, providing a deeper understanding of the compound's electronic structure.

Computational Chemistry and Theoretical Insights into 3 5 Methyl 1h Indol 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. researchgate.net For aniline (B41778) derivatives and indole-containing compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G+(d,p), 6-311++G(d,p)), have been successfully employed to predict their molecular and electronic structures. researchgate.netresearchgate.netnih.gov

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For 3-(5-methyl-1H-indol-2-yl)aniline, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The structure consists of a 5-methyl-1H-indole ring linked to an aniline group at the 2-position of the indole (B1671886).

In similar structures, like other 2-substituted indoles, the planarity of the indole ring system is a key feature. nih.gov However, the rotational freedom around the single bond connecting the indole and aniline rings allows for different conformations. The dihedral angle between the planes of the indole and aniline rings is a critical parameter. For instance, in a related compound, (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the dihedral angle between the indole and anthracene (B1667546) rings was found to be 63.56 (8)°. nih.gov A similar non-planar arrangement would be expected for 3-(5-methyl-1H-indol-2-yl)aniline to minimize steric hindrance between the two aromatic systems.

The optimized geometrical parameters for a related compound, aniline, have been extensively studied and compared with experimental data, showing good agreement. researchgate.net It is anticipated that the bond lengths and angles within the indole and aniline moieties of 3-(5-methyl-1H-indol-2-yl)aniline would be consistent with those of substituted indoles and anilines, respectively.

Table 1: Predicted Geometrical Parameters for 3-(5-methyl-1H-indol-2-yl)aniline based on related structures

| Parameter | Predicted Value Range | Reference Compound(s) |

| C-C (indole) | 1.36 - 1.44 Å | Substituted indoles |

| C-N (indole) | 1.37 - 1.39 Å | Substituted indoles |

| C-C (aniline) | 1.38 - 1.40 Å | Aniline derivatives |

| C-N (aniline) | 1.39 - 1.41 Å | Aniline derivatives |

| C-C (inter-ring) | 1.48 - 1.50 Å | Biphenyl-like systems |

| Dihedral Angle | 40 - 70° | Substituted biaryls |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's stability and its ability to undergo electronic transitions. ossila.comlibretexts.org A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov

For 3-(5-methyl-1H-indol-2-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich indole and aniline rings, which act as electron donors. The LUMO, on the other hand, would likely be distributed over the entire conjugated system, serving as the electron acceptor. In similar aniline derivatives, the HOMO-LUMO gap has been calculated to be in the range that indicates a reactive and potentially optically active molecule. researchgate.net For instance, the HOMO-LUMO gap for a related indole derivative was calculated to be 0.12325 a.u. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. These values are essential for predicting how the molecule will interact with other species in chemical reactions.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 3-(5-methyl-1H-indol-2-yl)aniline

| Parameter | Predicted Energy (eV) | Significance |

| E(HOMO) | -5.0 to -5.5 | Electron-donating ability |

| E(LUMO) | -1.5 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.0 to 4.0 | Chemical reactivity, electronic transitions |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In 3-(5-methyl-1H-indol-2-yl)aniline, the regions of highest negative potential are expected to be located around the nitrogen atom of the aniline's amino group and the nitrogen atom within the indole ring, making these sites prone to electrophilic attack. The hydrogen atoms of the amino group and the N-H of the indole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MESP analysis of similar compounds has confirmed that the negative potential sites are generally found around electronegative atoms. nih.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. sphinxsai.com It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). sphinxsai.com This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. sphinxsai.comacadpubl.eu

For 3-(5-methyl-1H-indol-2-yl)aniline, significant ICT is expected from the electron-donating aniline and indole moieties to the rest of the molecule. The NBO analysis of related aniline and indole derivatives has revealed strong hyperconjugative interactions. researchgate.netacadpubl.eu These interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into adjacent antibonding orbitals (n → π*), contribute to the stabilization of the molecule. The magnitude of the second-order perturbation energy (E(2)) in NBO analysis quantifies the strength of these donor-acceptor interactions. sphinxsai.com

Ab Initio and Semi-Empirical Methods for Complementary Electronic Structure Studies

While DFT is a widely used method, other computational techniques such as ab initio and semi-empirical methods can provide complementary insights into the electronic structure of 3-(5-methyl-1H-indol-2-yl)aniline.

Ab Initio Methods : Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are based on first principles without empirical parameters. mdpi.com These methods can be computationally more demanding but can offer a different perspective on the electronic structure and can be used to validate DFT results. For instance, a study on a Schiff base ligand used HF with a 6-311G basis set to optimize the electronic structure. mdpi.com

Semi-Empirical Methods : These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations. They are much faster than DFT and ab initio methods, making them suitable for large molecules or for preliminary conformational searches. However, their accuracy can be lower.

Both ab initio and semi-empirical methods can be employed to calculate properties like orbital energies and electronic transitions, providing a broader understanding of the molecule's behavior.

Molecular Dynamics Simulations (if applicable to the compound or closely related systems)

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov While no specific MD simulations on 3-(5-methyl-1H-indol-2-yl)aniline are readily available, such studies on related aniline derivatives have been performed to understand their interactions in different environments. nih.gov

For example, MD simulations could be used to explore the conformational landscape of 3-(5-methyl-1H-indol-2-yl)aniline in a solvent, revealing the most populated conformations and the dynamics of the inter-ring rotation. If this molecule were to be investigated for its potential as a drug candidate, MD simulations would be invaluable for studying its binding to a target protein, elucidating the binding mode and estimating the binding free energy.

Prediction of Spectroscopic Properties from First Principles (e.g., IR, Raman, UV-Vis, NMR)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for identifying and characterizing compounds, as well as for interpreting experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields the frequencies of the fundamental vibrational modes and their corresponding intensities. For 3-(5-methyl-1H-indol-2-yl)aniline, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry and subsequent vibrational frequencies. openaccesspub.orgresearchgate.net The predicted wavenumbers are often scaled to correct for anharmonicity and other systematic errors inherent in the computational method. openaccesspub.org

Key vibrational modes for 3-(5-methyl-1H-indol-2-yl)aniline that can be predicted include the N-H stretching of both the indole and aniline moieties, aromatic and aliphatic C-H stretches, C=C stretching vibrations within the aromatic rings, and C-N stretching modes. researchgate.netresearchgate.netnih.gov The predicted IR and Raman spectra provide a detailed fingerprint of the molecule, aiding in its structural confirmation.

Hypothetical Predicted IR and Raman Data for 3-(5-methyl-1H-indol-2-yl)aniline

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3450 - 3350 | ~3450 - 3350 | Aniline NH₂ asymmetric & symmetric stretching |

| ν(N-H) | ~3400 | ~3400 | Indole N-H stretching |

| ν(C-H) | ~3100 - 3000 | ~3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) | ~2950 - 2850 | ~2950 - 2850 | Methyl C-H stretching |

| δ(N-H) | ~1640 - 1610 | ~1640 - 1610 | Aniline NH₂ scissoring |

| ν(C=C) | ~1620 - 1450 | ~1620 - 1450 | Aromatic ring stretching |

| ν(C-N) | ~1350 - 1250 | ~1350 - 1250 | Aromatic C-N stretching |

UV-Vis Spectroscopy: The electronic absorption spectrum of 3-(5-methyl-1H-indol-2-yl)aniline can be predicted using Time-Dependent Density Functional Theory (TD-DFT). openaccesspub.org These calculations provide information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions. The predicted UV-Vis spectrum is expected to show characteristic absorptions arising from π→π* transitions within the conjugated system formed by the indole and aniline rings. The solvent environment can also be modeled to predict solvatochromic shifts. ajrsp.com

Hypothetical Predicted UV-Vis Data for 3-(5-methyl-1H-indol-2-yl)aniline

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | ~320 - 350 | High | π→π |

| S₀ → S₂ | ~270 - 290 | Moderate | π→π |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined. These predictions are highly sensitive to the electronic environment of each atom and are therefore excellent for detailed structural elucidation. For 3-(5-methyl-1H-indol-2-yl)aniline, distinct chemical shifts are expected for the protons and carbons of the indole ring, the aniline ring, and the methyl group.

Hypothetical Predicted ¹H and ¹³C NMR Data for 3-(5-methyl-1H-indol-2-yl)aniline

| Atom Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~8.0 - 9.0 | Indole N-H |

| ¹H | ~6.5 - 7.8 | Aromatic protons |

| ¹H | ~3.5 - 4.5 | Aniline NH₂ |

| ¹H | ~2.3 - 2.5 | Methyl protons |

| ¹³C | ~110 - 150 | Aromatic carbons |

| ¹³C | ~20 - 25 | Methyl carbon |

Theoretical Investigations of Reactivity and Reaction Pathways

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For 3-(5-methyl-1H-indol-2-yl)aniline, these methods can identify reactive sites and predict the feasibility of various reaction pathways.

Reactivity Analysis: The reactivity of a molecule can be understood by examining its electronic structure. Frontier Molecular Orbital (FMO) theory is a key tool, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. openaccesspub.orgresearchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 3-(5-methyl-1H-indol-2-yl)aniline, the nitrogen atoms of the aniline and indole groups are expected to be regions of high electron density, making them potential sites for protonation and other electrophilic interactions.

Reaction Pathway Investigation: Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For instance, in the synthesis of indole derivatives, theoretical studies can elucidate the step-by-step process of bond formation and breaking. researchgate.net A theoretical investigation of the reactions of 3-(5-methyl-1H-indol-2-yl)aniline, such as electrophilic substitution on the aromatic rings or reactions involving the amino group, would involve locating the transition state structures for each proposed step and calculating the associated energy barriers. This information is crucial for optimizing reaction conditions and predicting the likely products of a reaction.

Reactivity Profile and Chemical Transformations of 3 5 Methyl 1h Indol 2 Yl Aniline

Regioselective Reactions and Site Specificity

Regioselectivity, the control of reaction at a specific position, is paramount when dealing with a molecule with multiple potential reaction sites. For 3-(5-methyl-1H-indol-2-yl)aniline, the primary sites for reactivity are the indole (B1671886) nitrogen (N-H), the C3 position of the indole, the aromatic carbons of both the indole and aniline (B41778) rings, and the amino group (-NH2) of the aniline.

The indole N-H is acidic and can be deprotonated to form an indolyl anion, which can then act as a nucleophile. Conversely, the amino group is basic and nucleophilic. The C3 position of the indole is typically the most nucleophilic carbon in an indole ring, though in this case, the C2-aniline substituent directs reactivity. Electrophilic substitution reactions are common on the electron-rich indole ring. The specific outcome of a reaction is often dictated by the reagents and conditions employed, allowing for selective functionalization at different parts of the molecule. For instance, studies on related 2-arylindoles have shown that the choice of catalyst and directing group can steer functionalization to specific C-H bonds. rsc.orgrsc.org

Modern synthetic chemistry increasingly utilizes C-H bond activation to create new carbon-carbon and carbon-heteroatom bonds directly, offering a more atom-economical approach than traditional cross-coupling methods. rsc.org For indole derivatives, transition-metal-catalyzed C-H functionalization is a powerful tool for derivatization at positions that are otherwise difficult to access. rsc.org

In the context of 3-(5-methyl-1H-indol-2-yl)aniline, several C-H bonds are candidates for such activation. Rhodium-catalyzed oxidative annulation has been demonstrated on 2-phenyl-1H-indoles, where the indole's N-H group directs the catalyst to activate an ortho C-H bond on the phenyl ring. nih.gov Applying this logic, the N-H of our target molecule could direct the functionalization of the C-H bonds on the aniline ring ortho to the C-N bond. Furthermore, radical-based methods can achieve C-H activation at the C2 position of indolines, showcasing another potential pathway for functionalization. nih.govrsc.org Copper-catalyzed methods have also been developed for the direct and site-selective azidation of anilines via C-H functionalization in aqueous media, a strategy that could potentially be applied to the aniline moiety of the target compound. nih.gov

| Reaction Type | Potential Site on Target Molecule | Catalyst/Reagent Example | Rationale/Precedent |

| Ortho-C-H Olefination | Aniline Ring (ortho to C-Indole bond) | Rhodium complexes | N-H of indole acts as a directing group. nih.gov |

| C-H Azidation | Aniline Ring | Cu(II) / H₂O₂ / NaN₃ | Direct functionalization of aromatic amines. nih.gov |

| Radical C-H Activation | Indole Ring (C2/C3) | Radical Initiators | Radical translocation enables activation at C2 in indolines. nih.govrsc.org |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The dual functionality of 3-(5-methyl-1H-indol-2-yl)aniline makes it an excellent precursor for synthesizing complex, multi-ring structures known as fused heterocyclic systems. These reactions typically involve transforming one of the existing functional groups and then inducing an intramolecular reaction to form a new ring.

A variety of cyclization strategies can be envisioned for this molecule. The amino group can be converted into other functionalities that can then react with the indole part of the molecule. For example, reaction with an isocyanate could form a urea (B33335) derivative, which could then undergo intramolecular cyclization to form an indole-fused pyrimidine (B1678525) (a pyrimidoindole).

Another powerful method is the Pictet-Spengler reaction. While the classic reaction involves tryptamines, variations like the iso-Pictet-Spengler reaction have been used to create complex indole-fused systems from related starting materials. nih.gov Electrophilic cyclization is another viable pathway. For instance, N,N-dialkyl-o-(1-alkynyl)anilines, formed from the coupling of iodoanilines and acetylenes, undergo smooth cyclization with iodine to produce 3-iodoindoles, demonstrating a ring-closing reaction that forges the indole core itself. nih.gov

The construction of fused heterocyclic systems from indole-based starting materials is a significant area of research due to the prevalence of these scaffolds in biologically active compounds. researchgate.netsemanticscholar.org By applying known synthetic methodologies to 3-(5-methyl-1H-indol-2-yl)aniline, a variety of complex fused structures can be accessed.

Multicomponent reactions (MCRs) offer an efficient route to such scaffolds. A recently developed MCR assembles indoles, formaldehyde, and amino hydrochlorides into indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. semanticscholar.orgnih.gov Palladium-catalyzed cascade reactions starting from 2-alkynylanilines are also widely used to build diverse indole derivatives. chim.itmdpi.com These strategies highlight the potential to use the inherent reactivity of the indole and aniline moieties within our target molecule to construct larger, more intricate ring systems.

| Starting Material Type | Reaction/Strategy | Resulting Fused Scaffold | Reference Example |

| Indole Derivative | Multicomponent Reaction (MCR) | Indole-fused Oxadiazepine/Thiadiazepine | semanticscholar.orgnih.gov |

| 2-Alkynylaniline | Palladium-Catalyzed Cascade | Dibenzo[a,c]carbazole | chim.it |

| Indoline-2-thione | Base-mediated Cascade [3+3] Annulation | Thiopyran-annulated Indole | researchgate.net |

| 2-(1H-indol-1-yl)ethanamine | iso-Pictet–Spengler Reaction | Tetrahydropyrazino[1,2-a]indole | nih.gov |

| N,N-Dialkyl-o-iodoaniline | Sonogashira Coupling & Electrophilic Cyclization | 2,3-Disubstituted Indole | nih.gov |

Functionalization and Derivatization Strategies of the Indole and Aniline Moieties

Beyond cyclization, the indole and aniline components of 3-(5-methyl-1H-indol-2-yl)aniline can be independently modified to tune the molecule's properties. The indole ring can undergo electrophilic substitution, while the aniline's amino group is a hub for a vast array of chemical transformations.

Standard transformations for anilines include acylation (reaction with acyl chlorides or anhydrides to form amides), alkylation, and sulfonylation. The amino group can also be converted to an isocyanate or isothiocyanate, which are themselves valuable reactive intermediates. nih.gov For example, reaction with p-toluene sulfonyl isocyanate (PTSI) can label hydroxyl groups, but similar isocyanates can be formed from or react with primary amines. nih.gov Another important transformation is diazotization, where the amino group is converted into a diazonium salt by treatment with nitrous acid. This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions, providing access to a broad spectrum of aniline-ring-substituted derivatives.

Transformations Involving the Indole Nitrogen Atom

The nitrogen atom of the indole ring in 3-(5-methyl-1H-indol-2-yl)aniline is a key site for functionalization. As a secondary amine within a heterocyclic system, it can undergo various reactions, including alkylation, acylation, and sulfonylation. These transformations are crucial for modifying the compound's electronic properties, solubility, and steric profile, as well as for installing protecting groups to direct subsequent reactions at other positions.

N-Alkylation, N-Acylation, and N-Sulfonylation:

The indole nitrogen can be deprotonated by a suitable base to form a nucleophilic indolide anion, which readily reacts with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides. Direct C3 alkylation of indoles can be a competing pathway, but N-methylation is also a common reaction. wikipedia.org The choice of reagents and reaction conditions allows for the selective introduction of a wide range of substituents onto the nitrogen atom.

N-Alkylation: The introduction of alkyl groups can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.

N-Acylation: Acyl groups can be installed using acyl chlorides or anhydrides. This reaction is often used to protect the indole nitrogen. For instance, treatment with acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N-acetyl or N-benzoyl derivative.

N-Sulfonylation: Sulfonyl groups, such as a tosyl (Ts) or mesyl (Ms) group, can be introduced by reacting the indole with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. acs.orgbeilstein-journals.org N-sulfonylated indoles are valuable intermediates in organic synthesis. beilstein-journals.org For example, N-tosyl groups have been used as electron-withdrawing substituents to influence the course of subsequent reactions. organic-chemistry.org

The table below summarizes representative transformations involving the indole nitrogen, based on the general reactivity of the indole scaffold.

Table 1: Representative Transformations of the Indole Nitrogen

| Transformation | Reagent Example | Product Type |

| N-Methylation | Methyl iodide (CH₃I), NaH | 2-(3-aminophenyl)-1,5-dimethyl-1H-indole |

| N-Benzylation | Benzyl bromide (BnBr), K₂CO₃ | 2-(3-aminophenyl)-1-benzyl-5-methyl-1H-indole |

| N-Acetylation | Acetic anhydride (Ac₂O), Pyridine | N-(1-acetyl-5-methyl-1H-indol-2-yl)aniline |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl), NaH | 2-(3-aminophenyl)-5-methyl-1-tosyl-1H-indole |

Electrophilic Aromatic Substitution on the Indole and Aniline Rings

The 3-(5-methyl-1H-indol-2-yl)aniline molecule features two aromatic rings that are susceptible to electrophilic aromatic substitution (EAS). acs.org The indole ring is inherently electron-rich and highly activated towards electrophilic attack, while the aniline ring is also strongly activated by the electron-donating amino (-NH₂) group. wikipedia.org

The primary sites of electrophilic attack are dictated by the directing effects of the existing substituents:

Indole Ring: Indoles typically undergo electrophilic substitution at the C3 position. nih.gov Since the C2 position is already substituted in the target molecule, the C3 position is the most probable site for attack. The methyl group at C5 is a weak activating group and will further enhance the nucleophilicity of the indole nucleus.

Aniline Ring: The amino group is a powerful activating group and an ortho-, para-director. wikipedia.org It therefore directs incoming electrophiles to the C2', C4', and C6' positions of the aniline ring (relative to the amino group at C1').

The regioselectivity of EAS reactions can be complex, potentially yielding a mixture of products. However, the reaction conditions can often be tuned to favor substitution on one ring over the other. For example, in strongly acidic media, the aniline's amino group will be protonated to form an anilinium ion. This anilinium group is deactivating and meta-directing, which would suppress substitution on the aniline ring and favor reaction on the more nucleophilic indole ring.

Common EAS reactions include halogenation, nitration, and formylation.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C3 position of the indole or the ortho/para positions of the aniline ring. wikipedia.org

Nitration: Using nitric acid in the presence of sulfuric acid would introduce a nitro (-NO₂) group. Under these acidic conditions, protonation of the aniline nitrogen would favor substitution at the indole C3 position.

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a classic method for formylating electron-rich heterocycles like indole, typically at the C3 position. gold-chemistry.org

The following table outlines the expected major products for various electrophilic aromatic substitution reactions on 3-(5-methyl-1H-indol-2-yl)aniline based on established reactivity principles.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Bromination | NBS, CCl₄ | 2-(3-aminophenyl)-3-bromo-5-methyl-1H-indole and/or 2-(3-amino-4-bromophenyl)-5-methyl-1H-indole |

| Nitration | HNO₃, H₂SO₄ | 2-(3-aminophenyl)-5-methyl-3-nitro-1H-indole |

| Formylation | POCl₃, DMF | 2-(3-aminophenyl)-5-methyl-1H-indole-3-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org For a molecule like 3-(5-methyl-1H-indol-2-yl)aniline, these reactions provide a pathway for extensive functionalization, enabling the synthesis of complex derivatives. To utilize these methods, the molecule must typically possess a halide (e.g., -Br, -I) or triflate (-OTf) group, which can be installed via electrophilic halogenation as described previously.

Once a halogenated derivative is obtained, it can serve as a substrate in a variety of palladium-catalyzed couplings:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. libretexts.orgacs.org For instance, a bromo-substituted derivative of the title compound could be coupled with phenylboronic acid to introduce a phenyl group, creating a more complex biaryl structure. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orggold-chemistry.org This is a valuable method for introducing alkynyl moieties into the molecular framework, which can serve as handles for further transformations.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a route to vinyl-substituted indole or aniline derivatives. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.orgnih.gov This could be used to further functionalize a halogenated derivative of the title compound by introducing new amine substituents. Conversely, the existing primary amine on the aniline ring or the indole N-H could potentially react with a different aryl halide.

The table below illustrates hypothetical functionalizations of a brominated derivative of 3-(5-methyl-1H-indol-2-yl)aniline using various palladium-catalyzed cross-coupling reactions.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-Derivative

| Starting Material (Example) | Coupling Reaction | Coupling Partner | Product Type |

| 2-(3-aminophenyl)-3-bromo-5-methyl-1H-indole | Suzuki-Miyaura | Phenylboronic acid | 2-(3-aminophenyl)-5-methyl-3-phenyl-1H-indole |

| 2-(3-amino-4-bromophenyl)-5-methyl-1H-indole | Sonogashira | Phenylacetylene | 2-(3-amino-4-(phenylethynyl)phenyl)-5-methyl-1H-indole |

| 2-(3-aminophenyl)-3-bromo-5-methyl-1H-indole | Heck | Styrene | 2-(3-aminophenyl)-5-methyl-3-styryl-1H-indole |

| 2-(3-amino-4-bromophenyl)-5-methyl-1H-indole | Buchwald-Hartwig | Morpholine | 4-(5-methyl-1H-indol-2-yl)-N-morpholinylaniline |

Coordination Chemistry and Catalytic Applications Involving Indolylaniline Ligands

Exploration of Catalytic Activity

Without synthesized and characterized metal complexes of 3-(5-methyl-1H-indol-2-yl)aniline, there is no research to report on their catalytic activity. The scientific record lacks studies exploring the application of such complexes in organic transformations, including hydrogenation or C-N/C-C coupling reactions. Furthermore, the absence of catalytic data means there are no mechanistic studies or investigations into the ligand's effect on catalytic performance to discuss.

Advanced Materials Science Applications of Indolylaniline Derivatives

Utilization in Organic Electronic Materials

The application of indolylaniline derivatives in organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), is an emerging area of research. The performance of these devices is intrinsically linked to the photophysical and electrochemical properties of the organic materials used.

Photophysical Properties

The photophysical properties of indolylaniline derivatives, such as photoluminescence, optical absorption, and quantum yield, are crucial for their application in light-emitting and light-harvesting devices. While specific data for 3-(5-methyl-1H-indol-2-yl)aniline is not available, studies on related indole (B1671886) derivatives indicate that these compounds can exhibit strong fluorescence. The position and nature of substituents on the indole and aniline (B41778) rings can significantly influence the emission wavelength and efficiency. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the molecule, thereby altering its absorption and emission spectra.

Table 1: Hypothetical Photophysical Properties of 3-(5-methyl-1H-indol-2-yl)aniline Derivatives This table is illustrative and based on general properties of similar compounds, as specific data for the target molecule is not currently available.

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| Unsubstituted Indolylaniline | 350 | 450 | 30 |

| 5-Methyl Substituted | 355 | 460 | 35 |

Electrochemical Properties

The electrochemical behavior of indolylaniline derivatives, including their electroactivity, as studied by techniques like cyclic voltammetry, and their photoconductivity, is fundamental to their function in electronic devices. Cyclic voltammetry studies on related aniline and indole compounds reveal their ability to undergo reversible oxidation and reduction processes, which is essential for charge transport in OLEDs and OSCs. The oxidation and reduction potentials determine the energy levels (HOMO and LUMO) of the material, which in turn govern charge injection and transport efficiency. The presence of a methyl group, an electron-donating group, on the indole ring of 3-(5-methyl-1H-indol-2-yl)aniline would be expected to lower its oxidation potential compared to the unsubstituted analogue, potentially improving its hole-injection or hole-transporting capabilities.

Photoconductivity, the increase in electrical conductivity upon exposure to light, is a key property for materials used in organic solar cells and photodetectors. While specific photoconductivity data for 3-(5-methyl-1H-indol-2-yl)aniline is absent from the literature, polyindoles and their derivatives have been shown to exhibit photoconductive properties.

Fabrication and Performance in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs)

In the context of OLEDs, indolylaniline derivatives are being investigated as potential hole-transporting materials (HTMs) or host materials for the emissive layer. An ideal HTM should possess high hole mobility and appropriate energy levels to facilitate the efficient injection and transport of holes from the anode to the emissive layer. The tunable electronic properties of indolylanilines make them attractive candidates for this purpose.

For organic solar cells, these derivatives could function as donor materials in the active layer, where they absorb sunlight to generate excitons. The efficiency of an OSC is highly dependent on the absorption characteristics of the donor material and the energy level alignment with the acceptor material. The broad absorption and tunable energy levels of indolylanilines could be advantageous in this regard. However, without specific experimental data on devices fabricated with 3-(5-methyl-1H-indol-2-yl)aniline, its performance in OLEDs or OSCs remains speculative.

Development of Chemical Sensors and Biosensors Based on Indolylaniline Derivatives

The inherent fluorescence and electrochemical activity of indolylaniline derivatives make them promising candidates for the development of chemical sensors and biosensors. These sensors can be designed to detect a variety of analytes with high sensitivity and selectivity.

Design Principles for Selective Detection of Analytes

The design of selective chemosensors based on indolylaniline derivatives typically involves incorporating a receptor unit that can specifically bind to the target analyte. This binding event then triggers a change in the photophysical or electrochemical properties of the indolylaniline fluorophore or redox-active center, leading to a detectable signal. For example, the aniline nitrogen and the indole nitrogen can act as binding sites for metal ions. By modifying the substituents on the aromatic rings, the selectivity towards specific ions can be fine-tuned. The introduction of a methyl group, as in 3-(5-methyl-1H-indol-2-yl)aniline, could influence the steric and electronic environment of the binding pocket, thus affecting its selectivity.

Sensing Mechanisms

The sensing mechanisms for indolylaniline-based sensors can be broadly categorized as optical, electrochemical, or chemo-resistive.

Optical Sensors: These sensors rely on changes in the fluorescence or color of the indolylaniline derivative upon interaction with an analyte. For instance, the binding of a metal ion could lead to fluorescence quenching or enhancement through processes like photoinduced electron transfer (PET) or charge transfer (CT).

Electrochemical Sensors: These sensors utilize the change in the electrochemical properties of the indolylaniline derivative. The binding of an analyte can alter the oxidation or reduction potential, or the current response, which can be measured using techniques like cyclic voltammetry or amperometry.

Chemo-resistive Sensors: In this type of sensor, the electrical resistance of a thin film of the indolylaniline-based material changes upon exposure to the analyte. This is particularly relevant for gas sensing applications.

While the potential for 3-(5-methyl-1H-indol-2-yl)aniline in these sensing applications is high, further research and experimental validation are necessary to realize its capabilities.

Performance Characteristics (Sensitivity, Selectivity, Response Time) of 3-(5-methyl-1H-indol-2-yl)aniline

The search for detailed research findings, including quantitative data such as limit of detection (LOD), selectivity against common interferents, and response/recovery times for sensors or other materials incorporating 3-(5-methyl-1H-indol-2-yl)aniline , did not yield any specific results. Consequently, the creation of data tables and a detailed analysis of its performance characteristics, as per the requested outline, cannot be completed at this time.

While general information exists for related indole-based compounds in sensor applications nih.govspectroscopyonline.comresearchgate.netnih.govmdpi.com, the strict focus on 3-(5-methyl-1H-indol-2-yl)aniline as per the user's instructions precludes the inclusion of this broader, non-specific data. The synthesis and potential applications of various indole derivatives are subjects of ongoing research mdpi.com, but specific studies on the performance of 3-(5-methyl-1H-indol-2-yl)aniline in materials science have not been reported.

Further research would be required to synthesize and characterize 3-(5-methyl-1H-indol-2-yl)aniline for its potential use in advanced materials and to determine its performance metrics for any sensing applications. Without such dedicated studies, any discussion of its sensitivity, selectivity, and response time would be purely speculative and fall outside the scope of scientifically accurate reporting.

Conclusion and Future Research Directions for 3 5 Methyl 1h Indol 2 Yl Aniline

Summary of Key Research Findings and Contributions

Direct research dedicated exclusively to 3-(5-methyl-1H-indol-2-yl)aniline is not extensively documented in publicly available literature. Its primary contribution to the field is currently as a novel chemical entity whose potential is inferred from the well-documented activities of its parent and related structures.

The core structure, 3-(1H-indol-2-yl)aniline, is noted for its utility as a precursor in the synthesis of more complex heterocyclic compounds and has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The significance of the indole (B1671886) nucleus is well-established, forming the backbone of numerous bioactive natural products and pharmaceuticals, including potent anti-inflammatory and anticancer agents. orientjchem.orgopenmedicinalchemistryjournal.com The aniline (B41778) moiety also serves as a crucial building block for many dyes and drugs. yufenggp.com

The key structural modification in 3-(5-methyl-1H-indol-2-yl)aniline is the addition of a methyl group at the C-5 position of the indole ring. In medicinal chemistry, such seemingly minor additions can significantly alter a compound's pharmacokinetic and pharmacodynamic profiles by influencing its lipophilicity, metabolic stability, and interaction with biological targets. Therefore, the principal contribution of 3-(5-methyl-1H-indol-2-yl)aniline is as a next-generation analogue in the promising class of indolylanilines, offering a new template for synthetic and therapeutic exploration.

Identification of Unexplored Research Avenues in Indolylaniline Chemistry

The lack of specific data on 3-(5-methyl-1H-indol-2-yl)aniline defines a clear landscape of unexplored research opportunities. These avenues extend from fundamental synthesis to applied therapeutic and material sciences.

Synthetic Chemistry: While general methods for indole synthesis like the Fischer indole cyclization are known, optimized and high-yield synthetic routes specifically for 3-(5-methyl-1H-indol-2-yl)aniline have yet to be established. orientjchem.orgorganic-chemistry.org Research into novel catalytic methods, potentially using palladium or copper catalysts for C-N cross-coupling reactions, could provide efficient access to this and related compounds. organic-chemistry.org

Medicinal Chemistry: The biological potential of this compound is entirely speculative and warrants systematic investigation. Based on the activities of related indole derivatives, key unexplored avenues include:

Anticancer Activity: Many substituted indoles and indolin-2-ones are evaluated as antitumor agents. researchgate.net The cytotoxic potential of 3-(5-methyl-1H-indol-2-yl)aniline should be screened against a panel of human cancer cell lines.

Anti-inflammatory and Antimicrobial Properties: The parent compound is known for these activities. It is crucial to investigate whether the 5-methyl substitution enhances or diminishes this potential.

Neuropharmacology: The indole scaffold is a core component of many ligands for serotonin (B10506) (5-HT) receptors. uchile.cl The affinity of 3-(5-methyl-1H-indol-2-yl)aniline for various 5-HT receptor subtypes could be a fruitful area of research.

Pharmacokinetic Studies: The influence of the methyl group on the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule is unknown. In silico predictions followed by in vitro experimental validation would be a critical step in assessing its drug-likeness. nih.gov

The following table summarizes these potential research directions.

| Research Area | Specific Focus | Rationale |

| Synthetic Chemistry | Optimized Synthesis | Develop efficient, high-yield protocols (e.g., Fischer indole synthesis, catalytic cross-coupling) to enable further research. |

| Medicinal Chemistry | Anticancer Screening | The indole nucleus is a common feature in anticancer compounds. orientjchem.orgresearchgate.net |

| Anti-inflammatory Assays | The parent indolylaniline scaffold shows anti-inflammatory potential. | |

| Antimicrobial Testing | Indole derivatives are known to possess antimicrobial properties. openmedicinalchemistryjournal.com | |

| Pharmacology | Receptor Binding Studies | Investigate binding affinity for serotonin (5-HT) receptors due to the prevalence of the indole core in neuropharmacology. uchile.cl |

| Pharmacokinetics | ADME Profiling | Determine how the C-5 methyl group affects the compound's drug-like properties (lipophilicity, metabolism). nih.gov |

Potential for Interdisciplinary Research and Novel Applications

The unique bifunctional nature of 3-(5-methyl-1H-indol-2-yl)aniline, containing both an indole and an aniline fragment, makes it a candidate for interdisciplinary research that bridges chemistry, materials science, and biology.

Materials Science and Polymer Chemistry: Aniline and its derivatives are foundational monomers for producing polyaniline, a well-known conductive polymer. yufenggp.com The presence of the aniline group in 3-(5-methyl-1H-indol-2-yl)aniline suggests its potential use as a novel monomer or co-monomer. An interdisciplinary collaboration between organic chemists and materials scientists could explore its electropolymerization to create new functional polymers. The resulting materials, incorporating the fluorescent indole moiety, could possess unique optoelectronic properties suitable for sensors or organic light-emitting diodes (OLEDs).

Chemical Biology: The compound could be developed as a chemical probe. By synthesizing tagged versions (e.g., biotinylated or fluorescently labeled), chemical biologists could study its interactions with cellular targets. The methyl group serves as a unique structural marker to help elucidate binding interactions within enzyme active sites or protein receptors, providing insights that the unsubstituted parent compound cannot.

Computational and Theoretical Chemistry: A synergistic approach combining synthetic chemistry with computational modeling represents a significant interdisciplinary opportunity. Theoretical chemists can perform quantum chemical calculations and molecular docking studies to predict the compound's reactivity, spectral properties, and binding affinity for various biological targets. nih.gov These in silico findings can guide synthetic chemists to prioritize the most promising derivatives for laboratory investigation, saving time and resources. This collaboration accelerates the discovery process for new drug candidates or functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-methyl-1H-indol-2-yl)aniline, and how can purity be ensured?

- Methodology : The compound can be synthesized via condensation reactions using indole derivatives and substituted anilines. For example, analogous syntheses involve refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid (AcOH) . Purification typically employs flash chromatography (e.g., cyclohexane/EtOAc gradients) and is validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . UV/Vis spectroscopy (λmax ~235–288 nm) is used for purity assessment, as demonstrated for related aniline derivatives .

Q. How should researchers handle stability and storage of 3-(5-methyl-1H-indol-2-yl)aniline in laboratory settings?

- Methodology : Store the compound at -20°C in airtight containers to prevent degradation. Stability over ≥5 years has been observed for structurally similar aniline hydrochlorides under these conditions . Monitor decomposition via periodic NMR analysis and track changes in melting points or solubility.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., acetone-d6) to resolve aromatic protons and amine groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <1 ppm error .

- UV/Vis : Use λmax values (e.g., 235–288 nm) to assess conjugation and electronic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 3-(5-methyl-1H-indol-2-yl)aniline?

- Methodology : Perform density functional theory (DFT) calculations to model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Compare results with experimental data (e.g., NMR chemical shifts) to validate predictions. Studies on aniline trications suggest that discrepancies between computed and observed data may arise from geometric relaxation during ionization .

Q. What strategies resolve contradictions between experimental and computational data for reaction mechanisms involving this compound?

- Methodology :

- Use transition state theory to map energy barriers for isomerization pathways (e.g., via Gaussian or ORCA software).

- Validate mechanisms using isotopic labeling (e.g., ¹⁵N for amine groups) or kinetic studies (e.g., variable-temperature NMR) .

- Cross-reference with crystallographic data (e.g., SHELX-refined structures) to confirm bond lengths and angles .

Q. How can X-ray crystallography optimize structural determination of 3-(5-methyl-1H-indol-2-yl)aniline derivatives?

- Methodology :

- Grow single crystals via slow evaporation in polar solvents (e.g., EtOAc/hexane).

- Use SHELXL for refinement, leveraging high-resolution data (<1 Å) to resolve disorder in aromatic/amine groups .

- For twinned crystals, apply SHELXPRO’s twin refinement tools .

Q. What experimental designs are suitable for studying this compound’s application in luminescent materials?

- Methodology :

- Synthesize cyclometalated platinum(II) complexes by reacting the compound with PtCl₂ and auxiliary ligands (e.g., pyridines).

- Characterize photophysics via UV/Vis absorption, photoluminescence quantum yield (PLQY), and time-resolved spectroscopy. DFT calculations can correlate emission properties with ligand geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.